Thermodynamic Stability in Aqueous Solution: β-D-Glucose vs. α-D-Glucose
β-D-Glucose exhibits greater thermodynamic stability in aqueous solution than α-D-glucose due to the equatorial orientation of all hydroxyl groups, minimizing 1,3-diaxial interactions [1]. This is reflected in the anomeric equilibrium composition and energetic differences, with β-D-glucose being the predominant species. Furthermore, β-D-glucose has a higher melting point (148-150°C) than α-D-glucose (146°C), indicative of its greater crystalline stability [2].
| Evidence Dimension | Thermodynamic stability (melting point) |
|---|---|
| Target Compound Data | Melting point: 148-150°C |
| Comparator Or Baseline | α-D-Glucose: 146°C |
| Quantified Difference | β-D-Glucose melts at 2-4°C higher temperature |
| Conditions | Solid crystalline state |
Why This Matters
Higher melting point and equatorial conformation correlate with enhanced storage stability and predictable behavior in solid-phase synthesis and formulation, making β-D-glucose the preferred form for long-term reagent storage.
- [1] Chemistry StackExchange. (2021). Why does α-ᴅ-glucose form at a lower temperature than β-ᴅ-glucose? [Online]. Available: https://chemistry.stackexchange.com/ View Source
- [2] Baidu Baike. (2025). D-Glucose. [Online]. Available: https://baike.baidu.com/ View Source
